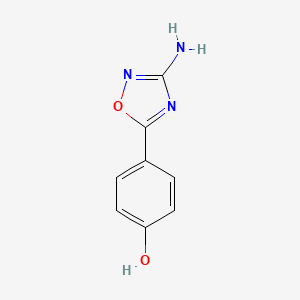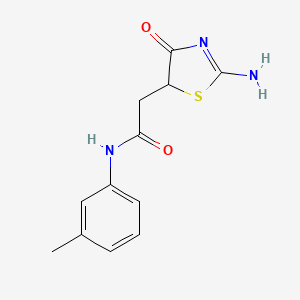
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . It is characterized by the presence of a phthalimide group attached to a hexanoate ester chain. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate typically involves the reaction of phthalic anhydride with 6-aminohexanoic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the phthalimide group to a phthalamide or phthalic acid derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can form stable complexes with proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-(1,3-dioxoisoindolin-2-yl)hexanoate
- 2H-Isoindole-2-hexanoic acid, 1,3-dihydro-1,3-dioxo-, methyl ester
- Rarechem al mh 0082
Uniqueness
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate is unique due to its specific structural features, such as the phthalimide group and the hexanoate ester chain. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
methyl 6-(1,3-dioxoisoindol-2-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-20-13(17)9-3-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCDTSMHMCDXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2907331.png)
![4-methoxy-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2907332.png)

![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2907334.png)
![3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea](/img/structure/B2907335.png)
![3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid](/img/structure/B2907336.png)
![METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2907338.png)


![2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2907344.png)

